Phosphine oxide, decyldioctyl-

Description

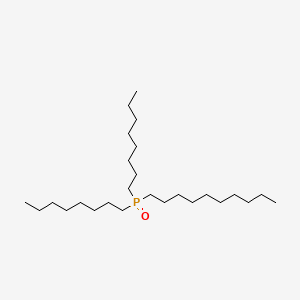

Decyldioctylphosphine oxide (DDPO) is an organophosphorus compound with the chemical formula O=P(C₁₀H₂₁)(C₈H₁₇)₂. It features a central phosphorus atom bonded to one decyl (C₁₀H₂₁) and two octyl (C₈H₁₇) groups, along with an oxygen atom. This structure confers unique amphiphilic properties, making it effective in applications such as surfactants, liquid-liquid extraction, and polymer stabilization.

For instance, bromopropenyldiphenylphosphine oxide reacts with alcohols under basic conditions to form derivatives with varied substituents.

Properties

CAS No. |

35791-65-2 |

|---|---|

Molecular Formula |

C26H55OP |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

1-dioctylphosphoryldecane |

InChI |

InChI=1S/C26H55OP/c1-4-7-10-13-16-17-20-23-26-28(27,24-21-18-14-11-8-5-2)25-22-19-15-12-9-6-3/h4-26H2,1-3H3 |

InChI Key |

IYBQDXWLVISPTB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC |

Other CAS No. |

35791-65-2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Phosphine oxides are increasingly recognized for their role in drug development. Their incorporation into pharmaceutical compounds can enhance metabolic stability and bioactivity.

Case Study: Brigatinib Development

- Background : Brigatinib is an anaplastic lymphoma kinase (ALK) inhibitor used in treating non-small cell lung cancer (NSCLC).

- Application : The introduction of dimethylphosphine oxide (DMPO) into its molecular structure improved both activity and selectivity.

- Outcome : This modification led to successful clinical outcomes, demonstrating the efficacy of phosphine oxides in enhancing drug properties .

Table 1: Examples of Phosphine Oxide Applications in Drug Development

| Compound Name | Modification Type | Result |

|---|---|---|

| Brigatinib | DMPO incorporation | Improved activity and selectivity |

| Prazosin | POMe2 substituent | Increased solubility and metabolic stability |

| Various aminopyridine derivatives | Dimethylphosphine oxide | Enhanced pharmacokinetic profiles |

Catalysis

Phosphine oxides serve as effective catalysts in organic synthesis, particularly in reactions that require high efficiency and selectivity.

Case Study: Mechanochemical Deoxygenation

- Research Findings : A recent study demonstrated a mechanochemical method for deoxygenating phosphine oxide waste using ball milling techniques. This process allows for the regeneration of phosphine reagents without the need for hazardous solvents or inert conditions.

- Advantages : The method significantly reduces reaction time (to 30 minutes) compared to traditional methods that can take over 24 hours .

- Applications : The regenerated phosphines can be reused in various synthetic pathways, showcasing the sustainability aspect of this application.

Table 2: Comparison of Traditional vs. Mechanochemical Methods

| Method | Reaction Time | Solvent Requirement | Efficiency |

|---|---|---|---|

| Traditional | >24 hours | Yes | Moderate |

| Mechanochemical | 30 minutes | No | High |

Material Science

In material science, phosphine oxides are utilized as photoinitiators and stabilizers in polymerization processes.

Case Study: Photoinitiator in Nail Products

- Application : Phosphine oxide compounds are used as photoinitiators in UV-curable coatings, particularly in nail gels.

- Mechanism : Upon exposure to UV light, phosphine oxides generate free radicals that initiate polymerization, leading to durable coatings.

- Safety Profile : Studies indicate minimal irritation from products containing phosphine oxides, making them suitable for cosmetic applications .

Table 3: Applications of Phosphine Oxides in Material Science

| Application Type | Specific Use | Key Benefits |

|---|---|---|

| Photoinitiators | Nail gels | Effective polymerization without irritation |

| UV Stabilizers | Coatings | Enhanced durability and resistance |

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Structural and Physical Properties

The table below compares DDPO with structurally similar phosphine oxides:

*Calculated based on formula O=P(C₁₀H₂₁)(C₈H₁₇)₂.

†Estimated via Crippen’s method (longer chains increase hydrophobicity).

‡Predicted lower than aryl-substituted analogs due to flexible alkyl chains.

Key Observations :

- Hydrophobicity: DDPO’s logP (~8.5) exceeds dodecyldimethylphosphine oxide (logP 4.7) due to longer alkyl chains, enhancing its surfactant efficiency in nonpolar environments.

- Thermal Stability : Aryl-substituted phosphine oxides (e.g., triphenylphosphine oxide) exhibit higher melting points (489 K) than alkyl derivatives due to rigid aromatic stacking.

Functional Comparisons

Surfactant Performance

- Critical Micelle Concentration (CMC) : DDPO’s CMC is expected to be lower than dodecyldimethylphosphine oxide due to increased hydrophobicity, enabling effective micelle formation at lower concentrations.

- Stability in Ionic Media : Unlike triphenylphosphine oxide, DDPO’s alkyl chains resist precipitation in high-salinity solutions, making it suitable for nuclear waste treatment.

Coordination Chemistry

- Triphenylphosphine oxide forms stable complexes with transition metals (e.g., Co²⁺, Ni²⁺), whereas DDPO’s bulky alkyl groups likely hinder metal coordination, limiting its use in catalysis.

Preparation Methods

Reaction Mechanism and Conditions

Dimethyl-chlorophosphine reacts with decyl alcohol and octyl alcohol in a molar ratio optimized for unsymmetrical substitution. Triethylamine serves as a base to neutralize hydrogen chloride generated during the reaction. The process occurs in anhydrous hexane under a nitrogen atmosphere at 0–5°C to minimize side reactions. After completing the phosphinite intermediate formation, the mixture is treated with iodine and an alkyl iodide (e.g., decyliodide or octyliodide) to facilitate oxidation to the phosphine oxide. Heating to 150–240°C under nitrogen ensures complete conversion, as confirmed by nuclear magnetic resonance (NMR) analysis.

Experimental Protocol

- Step 1 : A mixture of decyl alcohol (128.5 g, 0.5 mol), octyl alcohol (130.2 g, 0.5 mol), and triethylamine (69.5 g, 0.69 mol) in hexane (700 mL) is cooled to 0°C.

- Step 2 : Dimethyl-chlorophosphine (66 g, 0.5 mol) is added dropwise over 2 hours.

- Step 3 : The resulting triethylamine hydrochloride precipitate is filtered, and hexane is removed via distillation.

- Step 4 : Decyliodide (1 g, 3.2 mmol) and iodine (0.05 g, 0.2 mmol) are added, and the mixture is heated to 240°C for 4 hours.

- Step 5 : The crude product is crystallized from tetrahydrofuran, yielding decyldioctylphosphine oxide with 85–90% purity.

Stepwise Alkylation of Phosphinite Salts

Unsymmetrical phosphine oxides can also be synthesized via sequential alkylation of sodium phosphinite intermediates. This method, detailed by Digital Commons, employs 1-bromo-3-chloropropane to differentiate reaction rates between chloride and bromide groups, enabling controlled substitution.

Synthetic Pathway

- Formation of Sodium Phosphinite : (Me)₂P(O)H is deprotonated with sodium hydride to generate Na[(Me)₂P(O)].

- First Alkylation : The sodium phosphinite reacts with 1-bromo-3-chloropropane, preferentially substituting bromide to form (Me)₂P(O)CH₂CH₂CH₂Cl.

- Second Alkylation : The chloride intermediate reacts with a second sodium phosphinite derived from dioctylphosphine oxide, yielding the unsymmetrical phosphine oxide precursor.

- Oxidation : The phosphine precursor is oxidized with hydrogen peroxide or iodine to yield decyldioctylphosphine oxide.

Optimization Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 70°C (Step 1), 120°C (Step 2) | |

| Solvent | Tetrahydrofuran | |

| Yield (Overall) | 72–78% | |

| Purity (Post-Crystallization) | 95% |

Mechanochemical Deoxygenation of Phosphine Byproducts

Recent advances in mechanochemistry enable the recycling of phosphine oxide byproducts into phosphines, which can be reoxidized to desired phosphine oxides. While primarily a reduction technique, this method indirectly supports phosphine oxide synthesis by regenerating precursors.

Procedure Overview

- Ball Milling : Phosphine oxide byproducts (e.g., from Wittig reactions) are ground with hydrosilane (e.g., PMHS) and phosphoric acid in a ball mill at 120°C for 30 minutes.

- Reoxidation : The resulting phosphine is oxidized under mild conditions (e.g., air exposure) to yield high-purity decyldioctylphosphine oxide.

Advantages and Limitations

- Advantages : Solvent-free, rapid (30 minutes), and compatible with air.

- Limitations : Requires high energy input (120°C) and offers lower yields (60–65%) compared to traditional methods.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Halophosphine Alkylation | 85–90 | 90–95 | 6–8 hours | High |

| Phosphinite Alkylation | 72–78 | 95 | 12–24 hours | Moderate |

| Mechanochemical | 60–65 | 85–90 | 0.5 hours | Low |

Key Observations :

- Halophosphine alkylation remains the most efficient method for large-scale synthesis.

- Mechanochemical approaches, while innovative, require further optimization to compete with conventional techniques.

Purification and Characterization

Purification Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.